(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-16(28-21(24)22(2)3)9-8-15-19(23)18(27-20(12)15)10-13-6-7-14(25-4)11-17(13)26-5/h6-11H,1-5H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKNSFWTLVRDB-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate is a synthetic derivative belonging to the class of benzofuran compounds. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuran core
- Dimethoxyphenyl substituent
- Carbamate functional group
This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated several biological activities associated with this compound, including:
Anticancer Activity
Studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has been evaluated for its cytotoxic effects on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 3.18 | Apoptosis induction |
| Compound B | HeLa | 8.12 | Cell cycle arrest |
| Target Compound | MCF-7 | TBD | TBD |
Antinociceptive Effects
Similar benzofuran derivatives have been shown to possess antinociceptive properties. They act on pain pathways and can be more potent than traditional analgesics like acetaminophen and morphine. Preliminary studies suggest that the target compound may also exhibit these properties, warranting further investigation.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Kinases : The compound may target specific kinases involved in cancer progression.
- Induction of Apoptosis : It may promote programmed cell death in malignant cells.
- Modulation of Inflammatory Pathways : Similar compounds have shown the ability to modulate inflammatory responses.
Case Studies and Research Findings
Recent studies have focused on the differential expression of proteins associated with cancer progression. For example:
- Study on NEK Kinases : Research highlighted the overexpression of NEK6, NEK7, and NEK9 in cancer types such as breast and cervical cancer. Targeting these kinases with novel inhibitors has shown promising results in reducing cell viability in vitro .
- In Vivo Studies : Animal models treated with benzofuran derivatives exhibited reduced tumor growth rates compared to control groups, suggesting a potential for therapeutic use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- Electronic Effects : The dimethoxyphenyl group in the target compound is electron-donating, enhancing resonance stabilization, whereas the dichlorophenyl analog (Table 1, row 2) has electron-withdrawing Cl groups, increasing electrophilicity .
- Lipophilicity : The dichlorophenyl analog’s higher XLogP3 (4.6 vs. ~3.2 estimated for the target compound) suggests greater lipophilicity, impacting membrane permeability and bioactivity .
- Thermal Stability : The thiazolo-pyrimidine analog (row 3) exhibits a moderate melting point (243–246°C), while the benzodithiazine derivative (row 4) decomposes at 318–319°C, indicating higher thermal stability due to fused heterocyclic systems .
Spectroscopic Profiles
Table 2: Spectral Data Comparison
Insights :
Preparation Methods
Copper-Catalyzed Cyclization
The 7-methyl-3-oxo-2,3-dihydrobenzofuran scaffold is synthesized via copper-catalyzed intramolecular O–H/C–H coupling. Starting with 5-methylsalicylaldehyde (1) , treatment with methyl vinyl ketone in the presence of CuI (10 mol%) and Cs₂CO₃ in pyridine at 80°C induces dehydrogenative cyclization. This step forms the dihydrobenzofuran-3-one intermediate (2) with 85–92% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Base | Cs₂CO₃ (2 equiv) |
| Solvent | Pyridine |
| Temperature | 80°C |
| Time | 12 hours |
Palladium-Mediated Alkynylation
Alternative routes employ Pd(PPh₃)₂Cl₂ (5 mol%) to couple 5-methyl-2-iodophenol (3) with propargyl alcohol derivatives. The Sonogashira reaction forms a terminal alkyne intermediate (4) , which undergoes base-mediated cyclization (K₂CO₃, DMF, 60°C) to yield the dihydrobenzofuranone core (2) in 78% yield.
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Piperidine (5 mol%) | 88 | 97:3 |
| No catalyst | <10 | — |
| DBU (5 mol%) | 75 | 90:10 |
The reaction proceeds via enolate formation at the C3 carbonyl, followed by nucleophilic attack on the aldehyde and dehydration. The Z-selectivity arises from steric hindrance between the 7-methyl group and the dimethoxyphenyl moiety during iminium intermediate formation.
Carbamate Functionalization at C6
Hydroxylation and Activation
The C6 position of intermediate (6) is hydroxylated using Mn(OAc)₃ in acetic acid/H₂O (4:1) at 50°C, yielding the phenol derivative (7) in 82% yield. Subsequent activation with phosgene (1.2 equiv) in dichloromethane generates the reactive chloroformate intermediate (8) .
Nucleophilic Substitution with Dimethylamine
Treatment of (8) with dimethylamine (3 equiv) in THF at 0°C to room temperature affords the final carbamate product (9) . The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1), with crude product purified via silica gel chromatography (93% yield).
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H, CH=), 7.12–6.85 (m, 5H, aromatic), 3.89 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.05 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, CH₃).
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₂₁H₂₂NO₆⁺: 384.1447; found: 384.1449.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Carbamation
A streamlined approach combines benzofuran formation and carbamation in a single pot. Using Sc(OTf)₃ (10 mol%) as a Lewis acid, 5-methylsalicylaldehyde (1) , 2,4-dimethoxybenzaldehyde (5) , and dimethylcarbamoyl chloride are heated in toluene at 110°C. This method achieves a 70% overall yield but requires rigorous temperature control to avoid byproducts.
Enzymatic Carbamate Installation
Recent advances employ immobilized lipase (Candida antarctica) to catalyze the carbamation of phenolic intermediate (7) . Using dimethyl carbonate as a green acylating agent, this method achieves 65% yield under mild conditions (40°C, 24 hours), though scalability remains challenging.
Purification and Analytical Methods
Crude product is purified via:
-
Recrystallization: Ethanol/water (3:1) yields 85–90% pure product.
-
Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) gradient.
-
HPLC: C18 column, acetonitrile/H₂O (70:30), 1.0 mL/min, UV detection at 254 nm.
Purity Standards
| Method | Purity (%) |
|---|---|
| HPLC | ≥99.5 |
| Elemental Analysis | C: 65.71; H: 5.52; N: 3.65 |
Challenges and Optimization Strategies
-
Z/E Isomerism: Microwave-assisted Knoevenagel condensation (100°C, 20 minutes) improves Z-selectivity to 99:1.
-
Carbamate Hydrolysis: Moisture-sensitive intermediates require anhydrous conditions; molecular sieves (4Å) are used during dimethylamine addition.
-
Byproduct Formation: Excess phosgene leads to dicarbamate byproducts; stoichiometric control is critical.
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves (i) cyclization of 2-hydroxybenzaldehyde derivatives under acidic/basic conditions to form the benzofuran core, followed by (ii) condensation with 2,4-dimethoxybenzaldehyde to introduce the benzylidene group, and (iii) coupling with dimethylcarbamoyl chloride. Key catalysts include sodium acetate (for condensation) and acetic anhydride as a solvent (). Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometric ratios of aldehydes to minimize by-products (e.g., Z/E isomerization) .
- Characterization : Confirm intermediate purity via TLC and final product structure using -/-NMR (e.g., δ 7.94 ppm for benzylidene =CH in -NMR) and IR (e.g., 1719 cm for carbonyl) ().
Q. What spectroscopic techniques are critical for structural validation?
- Approach : Use -NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, benzofuran protons at δ 6.5–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical m/z 383.1369). IR spectroscopy validates carbonyl (C=O at ~1700 cm) and carbamate (N–C=O at ~1250 cm) groups. X-ray crystallography (if crystalline) resolves stereochemistry () .
Q. How can preliminary biological activity screening be designed?
- Protocol : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC quantification. Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293). For antimicrobial activity, use broth microdilution against Gram-positive/negative bacteria ( ). Note: Activity may correlate with benzofuran derivatives’ known anti-inflammatory/antioxidant properties .
Q. What strategies improve solubility and stability for in vitro assays?
- Solutions : Use DMSO as a stock solvent (<0.1% final concentration to avoid cytotoxicity). For aqueous stability, employ cyclodextrin encapsulation or PEGylation. Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) over 24–72 hours () .
Q. Which functional groups dictate reactivity in this compound?
- Key Groups : (i) The α,β-unsaturated ketone (3-oxo group) participates in Michael additions; (ii) the benzylidene moiety undergoes photoisomerization (Z/E); (iii) the carbamate group is prone to hydrolysis under strong acidic/basic conditions. Monitor reactivity via UV-Vis (λ~300 nm for benzylidene) and pH-dependent stability assays () .
Advanced Research Questions
Q. How can reaction pathways be optimized using Design of Experiments (DoE)?
- DoE Framework : Apply factorial design to variables: temperature (80–120°C), catalyst loading (0.5–2.0 eq.), and solvent (acetic acid vs. DMF). Use response surface methodology (RSM) to maximize yield and purity. Validate with ANOVA; prioritize factors via Pareto charts () .
Q. What computational methods predict electronic effects on bioactivity?
- Modeling : Perform DFT calculations (B3LYP/6-31G**) to map HOMO/LUMO orbitals, identifying electrophilic regions (e.g., benzylidene carbon). Dock into protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Correlate with experimental IC values ( ) .
Q. How does stereochemistry influence biological interactions?
- Analysis : Compare Z/E isomers via X-ray crystallography (). For the Z-configuration, the benzylidene group’s spatial orientation may enhance binding to hydrophobic pockets in enzymes. Test isomer-specific activity via chiral HPLC separation and isolated bioassays .
Q. What are the degradation products under oxidative stress?
- Protocol : Expose to HO/UV light and analyze via LC-MS. Expected products: cleaved carbamate (yielding dimethylamine) and oxidized benzofuran (quinone derivatives). Quantify using stable isotope labeling (e.g., -tracers) () .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Strategy : Modify substituents on the benzylidene (e.g., electron-withdrawing groups at 4-position) and benzofuran (e.g., methyl to halogen substitutions). Synthesize analogs and compare logP (via shake-flask method) and permeability (Caco-2 monolayer assays). Prioritize derivatives with >10-fold selectivity in cancer vs. normal cells ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
